4-(3-Bromo-4-fluorobenzyl)piperidin-4-ol
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Overview
Description
4-(3-Bromo-4-fluorobenzyl)piperidin-4-ol is a chemical compound with the molecular formula C12H15BrFNO and a molecular weight of 288.16 g/mol . This compound is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of drugs .
Preparation Methods
The synthesis of 4-(3-Bromo-4-fluorobenzyl)piperidin-4-ol involves several steps. One common method includes the reaction of 3-bromo-4-fluorobenzyl chloride with piperidin-4-ol under basic conditions. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-(3-Bromo-4-fluorobenzyl)piperidin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation Reactions: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to remove the halogen atoms or reduce the hydroxyl group to a hydrogen atom.
Common reagents used in these reactions include palladium catalysts for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(3-Bromo-4-fluorobenzyl)piperidin-4-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-(3-Bromo-4-fluorobenzyl)piperidin-4-ol involves its interaction with specific molecular targets. For instance, as a CCR5 antagonist, it binds to the CCR5 receptor, blocking the entry of HIV-1 into host cells . This interaction is facilitated by the presence of a basic nitrogen atom in the piperidine ring, which forms a strong salt-bridge interaction with the receptor .
Comparison with Similar Compounds
4-(3-Bromo-4-fluorobenzyl)piperidin-4-ol can be compared with other piperidine derivatives, such as:
4-(4-Bromobenzyl)piperidin-4-ol: Similar in structure but lacks the fluorine atom, which may affect its biological activity.
4-(3-Chlorobenzyl)piperidin-4-ol:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H15BrFNO |
---|---|
Molecular Weight |
288.16 g/mol |
IUPAC Name |
4-[(3-bromo-4-fluorophenyl)methyl]piperidin-4-ol |
InChI |
InChI=1S/C12H15BrFNO/c13-10-7-9(1-2-11(10)14)8-12(16)3-5-15-6-4-12/h1-2,7,15-16H,3-6,8H2 |
InChI Key |
LRFTXIWCISWAPW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(CC2=CC(=C(C=C2)F)Br)O |
Origin of Product |
United States |
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